Noroxymorphone-d4

LC-MS/MS quantification matrix effect ion suppression

Noroxymorphone-d4 (C₁₆H₁₃D₄NO₄, MW 291.335) is a stable isotopologue of noroxymorphone in which four hydrogen atoms are replaced by deuterium. Noroxymorphone itself is a secondary opioid metabolite generated via N-demethylation of oxymorphone and O-demethylation of noroxycodone, both primary metabolites of oxycodone.

Molecular Formula C16H13D4NO4
Molecular Weight 291.335
Cat. No. B1165210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoroxymorphone-d4
Molecular FormulaC16H13D4NO4
Molecular Weight291.335
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noroxymorphone-d4 as a Deuterated Internal Standard for LC-MS/MS Quantification of Noroxymorphone in Biological Matrices


Noroxymorphone-d4 (C₁₆H₁₃D₄NO₄, MW 291.335) is a stable isotopologue of noroxymorphone in which four hydrogen atoms are replaced by deuterium. Noroxymorphone itself is a secondary opioid metabolite generated via N-demethylation of oxymorphone and O-demethylation of noroxycodone, both primary metabolites of oxycodone [1]. As an analytical reference standard, Noroxymorphone-d4 serves as the compound-specific deuterated internal standard (IS) for the accurate quantification of endogenous noroxymorphone in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2]. Its primary utility lies in isotope dilution mass spectrometry where co-elution with the unlabeled analyte corrects for matrix-induced ion suppression, extraction variability, and instrument drift.

Why Noroxymorphone Quantification Cannot Rely on Non-Deuterated or Generic Deuterated Internal Standards


Noroxymorphone exhibits distinctly higher susceptibility to matrix-induced ion suppression compared to its structural relatives, with a documented matrix effect of only 78.8% versus 105.6% for oxycodone and 88.8–92.5% for oxymorphone and noroxycodone in equivalent ESI-LC-MS/MS systems [1]. This differential ionization behavior means that a non-deuterated structural analog (e.g., noroxycodone) or a generic deuterated opioid IS (e.g., oxycodone-d₆) cannot co-elute with the same retention time and may experience different matrix effects, leading to systematic quantification bias. Furthermore, the d₄ label provides a +4 Da mass shift, which is analytically superior to a d₃ shift for avoiding isotopic cross-contribution from the analyte's natural ¹³C isotopic envelope in the selection of MRM ion pairs [2]. Substituting Noroxymorphone-d₄ with a less-well-matched IS compromises the accuracy, precision, and legal defensibility of quantitative results in regulated bioanalysis and forensic toxicology [3].

Quantitative Differentiation Evidence for Noroxymorphone-d4 Against Closest Isotopic and Structural Analog Comparators


Matrix Effect Susceptibility of Noroxymorphone Demands a Compound-Specific Deuterated IS Rather Than a Class-Shared IS

In a validated LC-ESI-MS/MS method for oxycodone and metabolites in human matrices, the post-extraction matrix effect for noroxymorphone was measured at only 78.8%, indicating substantial ion suppression. By contrast, the matrix effects for oxycodone, noroxycodone, and oxymorphone were 105.6%, 92.5%, and 88.8%, respectively [1]. This differential matrix effect means that a generic deuterated IS such as oxycodone-d₆ or oxymorphone-d₃ cannot correct for noroxymorphone-specific suppression during co-elution and will introduce quantitative error exceeding the ICH M10 guidance threshold of ±15% bias [2]. A 2024 LC-MS/MS method explicitly required an additional compensation step for the noroxymorphone matrix effect that was not needed for the other three analytes, underscoring the unique analytical challenge [3]. Noroxymorphone-d₄, by chemically matching the analyte, co-elutes precisely and compensates for this suppression when used in isotope dilution mode.

LC-MS/MS quantification matrix effect ion suppression

d₄ vs. d₃ Isotopic Label: Mass Shift Advantage for MRM Ion-Pair Selection and Cross-Contribution Minimization

The monoisotopic mass of unlabeled noroxymorphone is 287.12 Da, producing a protonated [M+H]⁺ ion at m/z 288.13. The natural abundance of ¹³C (~1.1% per carbon; 16 carbons) generates a significant isotopic peak at m/z 289.13 (A+1, ~17.6% relative abundance) and a detectable peak at m/z 290.13 (A+2, ~1.5%) . A d₃-labeled analog (Δm = 3 Da) produces an [M+H]⁺ ion at m/z 291.13, which overlaps with the low-abundance but non-zero A+3 isotopic peak of the unlabeled analyte, potentially introducing cross-contribution that degrades lower limit of quantification (LLOQ) performance [1]. Noroxymorphone-d₄ (Δm = 4 Da) shifts the IS [M+H]⁺ ion to m/z 292.13, entirely outside the significant isotopic envelope of the analyte, enabling selection of MRM transitions free from isotopic cross-talk. This mass shift advantage is a class-level principle validated across multiple opioid IS selection studies [2].

isotopic cross-contribution MRM ion-pair design deuterium labeling

Differential Recovery and Stability Characteristics Necessitate Noroxymorphone-Matched IS Rather Than Noroxycodone-d₃

In the Neuvonen and Neuvonen (2008) validated LC-MS/MS method, noroxymorphone and noroxycodone demonstrated distinct analytical performance despite being structurally related secondary metabolites. The LLOQ for noroxymorphone was 0.25 ng/mL (identical to noroxycodone) but the extraction recovery exceeded 85% for all analytes with intraday and interday CV < 15% [1]. However, in a subsequent method, noroxymorphone displayed a matrix effect of 78.8% compared to 92.5% for noroxycodone, confirming that these two metabolites interact differently with the ion source environment [2]. Using noroxycodone-d₃ as a surrogate IS for noroxymorphone quantification would pair an IS experiencing a 92.5% matrix effect with an analyte experiencing a 78.8% matrix effect, producing a systematic ~15% under-correction bias that exceeds the ICH M10 acceptance criterion [3]. Noroxymorphone-d₄ eliminates this mismatch because it shares the identical chemical structure, retention time, and matrix behavior as the target analyte.

extraction recovery freeze-thaw stability cross-metabolite IS mismatch

Regulatory Integrity for Forensic and Clinical Toxicology: Chain-of-Custody Requirements Favor Compound-Specific Certified Deuterated Standards

In forensic toxicology and clinical therapeutic drug monitoring applications, quantification data must withstand legal and regulatory scrutiny. The Academy Standards Board (ASB) Standard Practices for Method Development in Forensic Toxicology require that internal standards be demonstrated free from interference with the target analyte and from common matrix components and drugs of abuse [1]. Noroxymorphone-d₄, supplied as a certified reference material with documented isotopic purity and a certificate of analysis, satisfies these evidentiary chain-of-custody requirements. In a validated forensic method using Noroxymorphone-d₄, no interferences were observed from internal standard, matrix, or a panel of common abused drugs at the established LLOQ of 0.5 ng/mL in whole blood [2]. By contrast, non-certified or structurally mismatched IS alternatives lack this level of validation documentation and may introduce unidentified interferences that undermine forensic conclusions.

forensic toxicology certified reference material legal defensibility

High-Value Procurement-Linked Application Scenarios for Noroxymorphone-d4 Based on Quantitative Differentiation Evidence


Clinical Pharmacokinetic and Drug-Drug Interaction Studies of Oxycodone Requiring Accurate Noroxymorphone Quantification in Plasma

Pharmacokinetic studies of oxycodone and its metabolites demand simultaneous quantification of noroxycodone, oxymorphone, and noroxymorphone in human plasma at sub-ng/mL concentrations. The 2024 LC-MS/MS method demonstrated that noroxymorphone requires a specific matrix effect compensation step not needed for the other three analytes [1]. Incorporating Noroxymorphone-d₄ as a compound-specific IS corrects for this differential ion suppression, ensuring that plasma concentration–time profiles meet regulatory accuracy (86.5–110.3%) and precision (CV 1.7–9.3%) standards across the 0.1–25 μg/L calibration range [1]. This application is essential for pharmaceutical sponsors conducting CYP3A4-mediated drug-drug interaction trials where noroxymorphone metabolic ratios inform clinical decisions.

Forensic Postmortem Toxicology for Opioid-Related Fatality Investigation

In forensic casework, noroxymorphone concentrations in postmortem femoral blood serve as critical interpretive markers for distinguishing acute oxycodone toxicity from chronic therapeutic use. Methods using Noroxymorphone-d₄ as IS achieve LLOQ values of 0.005 μg/g (5 ng/mL) for postmortem blood, with acceptance criteria of ±15% bias [2]. The validated absence of interference from internal standard, matrix, and common co-ingested drugs makes Noroxymorphone-d₄ essential for producing legally defensible quantitative data in criminal investigations and coroners' inquiries.

Clinical Urine Drug Testing and Pain Management Compliance Monitoring

Urine drug testing laboratories quantify noroxymorphone as a definitive metabolite marker to distinguish oxymorphone administration from oxycodone metabolism. The LOINC panel 106506-9 specifies noroxymorphone measurement by LC-MS/MS in urine at ng/mL cutoffs [3]. Noroxymorphone-d₄ internal standard ensures accurate quantification across the wide dynamic range encountered in clinical samples (0.5–25 ng/mL in hydrolyzed urine), compensating for the substantial matrix variability inherent in random urine specimens from diverse patient populations.

Pharmaceutical Quality Control: Noroxymorphone Impurity Profiling in Naltrexone and Naloxone API Manufacturing

Noroxymorphone is a key synthetic intermediate in the manufacture of the opioid antagonists naltrexone and naloxone. Residual noroxymorphone in the final API must be quantified below ICH Q3A thresholds [4]. Noroxymorphone-d₄ serves as the IS for a validated LC-MS/MS method that distinguishes residual noroxymorphone from structurally related process impurities (e.g., α,β-unsaturated noroxymorphone compounds) with the required specificity and sensitivity, supporting ANDA and DMF submissions to the FDA.

Quote Request

Request a Quote for Noroxymorphone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.